![molecular formula C18H19FN4O3S B2368259 5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-73-4](/img/structure/B2368259.png)
5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . It has several functional groups attached to it, including an ethoxyethylsulfanyl group, a fluorophenyl group, and two dione groups. The CAS number of this compound is 872842-73-4.
Molecular Structure Analysis
The molecular formula of this compound is C18H19FN4O3S, and its molecular weight is 390.43 . The structure includes a pyrimido[4,5-d]pyrimidine core with various substituents.Scientific Research Applications
Structural Analysis and Synthesis Techniques
Research on pyrimidine derivatives, including 5-(2-Ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, primarily focuses on their structural analysis and synthesis methods. One study discusses the molecular structures and crystal structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidines, highlighting how different substituents affect the overall crystal packing and molecular interactions. These findings are essential for understanding how structural variations can influence the physical properties and potential biological activities of these compounds (Trilleras et al., 2009).
Biological Activity and Potential Therapeutic Uses
Several studies have explored the biological activities of pyrimidine derivatives, investigating their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) effectively, showcasing their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Another study on substituted thienopyrimidines evaluated their antibacterial properties, further indicating the diverse biological activities of pyrimidine derivatives. This research underscores the potential of these compounds to serve as lead structures for developing new antibacterial agents (More et al., 2013).
Future Directions
properties
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-4-26-9-10-27-16-13-15(22(2)18(25)23(3)17(13)24)20-14(21-16)11-7-5-6-8-12(11)19/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDESCNQXHJDRCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


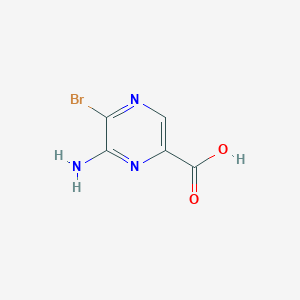
![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)
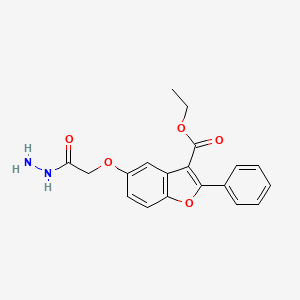
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
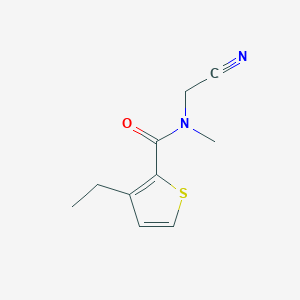
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
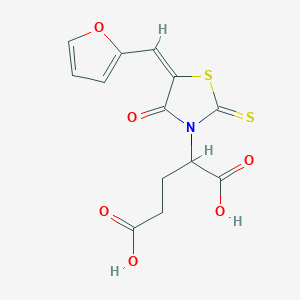

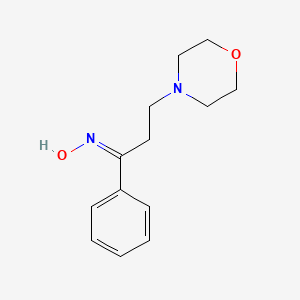
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368191.png)
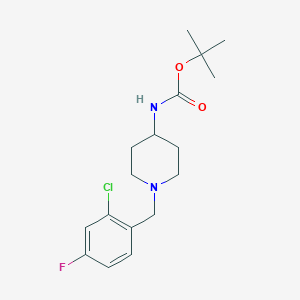

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)